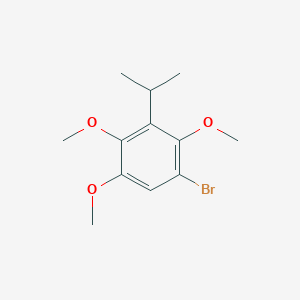
1,3-Dichloro-2-(propan-2-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two chlorine atoms and an isopropyl group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(propan-2-yl)naphthalene typically involves the chlorination of 2-(propan-2-yl)naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced control systems to monitor and regulate reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the chlorination process.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-(propan-2-yl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the naphthalene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Ketones or carboxylic acids derived from the isopropyl group.
Reduction: Dechlorinated naphthalene derivatives or modified naphthalene rings.
科学的研究の応用
1,3-Dichloro-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dichloro-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. The chlorine atoms and the isopropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
1,3-Dichloro-2-(propan-2-yl)naphthalene can be compared with other naphthalene derivatives such as:
1,3-Dichloro-2-(methyl)naphthalene: Similar structure but with a methyl group instead of an isopropyl group.
1,3-Dichloro-2-(ethyl)naphthalene: Contains an ethyl group instead of an isopropyl group.
1,3-Dichloro-2-(tert-butyl)naphthalene: Features a tert-butyl group, leading to different steric and electronic effects.
特性
CAS番号 |
143626-91-9 |
|---|---|
分子式 |
C13H12Cl2 |
分子量 |
239.14 g/mol |
IUPAC名 |
1,3-dichloro-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H12Cl2/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13(12)15/h3-8H,1-2H3 |
InChIキー |
KNFLWKPYPYSIMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


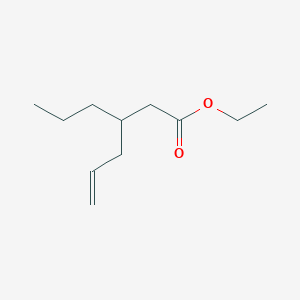

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
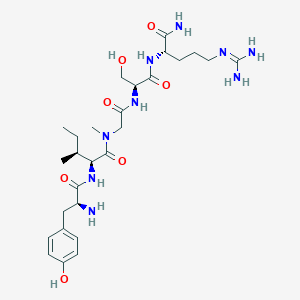
methyl}carbonimidoyl](/img/structure/B14265204.png)
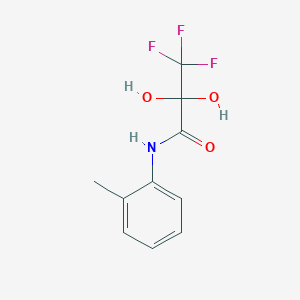
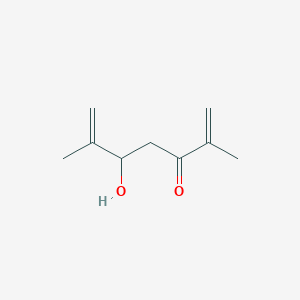
![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

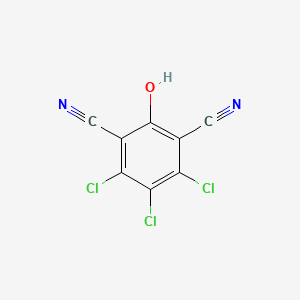

![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
